molecular formula C14H13ClFNO3S B14867226 5-chloro-2-ethoxy-N-(4-fluorophenyl)benzenesulfonamide

5-chloro-2-ethoxy-N-(4-fluorophenyl)benzenesulfonamide

Cat. No.: B14867226
M. Wt: 329.8 g/mol
InChI Key: DGEIPIGSCLCCEG-UHFFFAOYSA-N
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Description

5-chloro-2-ethoxy-N-(4-fluorophenyl)benzenesulfonamide is a chemical compound that belongs to the class of sulfonamides Sulfonamides are known for their wide range of applications, particularly in medicinal chemistry as antibacterial agents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-2-ethoxy-N-(4-fluorophenyl)benzenesulfonamide typically involves the following steps:

    Starting Materials: The synthesis begins with 5-chloro-2-ethoxybenzenesulfonyl chloride and 4-fluoroaniline.

    Reaction Conditions: The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction.

    Procedure: The 5-chloro-2-ethoxybenzenesulfonyl chloride is reacted with 4-fluoroaniline in an appropriate solvent like dichloromethane or chloroform. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.

    Purification: The product is then purified by recrystallization or column chromatography to obtain the desired this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate more robust purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-chloro-2-ethoxy-N-(4-fluorophenyl)benzenesulfonamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloro and ethoxy groups can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the sulfonamide group.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the aromatic rings can be functionalized further.

Common Reagents and Conditions

    Substitution Reactions: Reagents like sodium hydroxide or potassium carbonate can be used under mild conditions.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

    Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution reactions can yield various substituted derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

5-chloro-2-ethoxy-N-(4-fluorophenyl)benzenesulfonamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential antibacterial and antifungal properties.

    Biological Research: The compound is used in studies involving enzyme inhibition and protein binding.

    Chemical Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

    Material Science: The compound’s unique chemical properties make it a candidate for developing new materials with specific functionalities.

Mechanism of Action

The mechanism of action of 5-chloro-2-ethoxy-N-(4-fluorophenyl)benzenesulfonamide involves its interaction with biological targets such as enzymes and proteins. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for bacterial enzymes involved in folic acid synthesis. By inhibiting these enzymes, the compound can exert antibacterial effects. Additionally, the presence of the chloro, ethoxy, and fluorophenyl groups can enhance its binding affinity and specificity towards certain molecular targets.

Comparison with Similar Compounds

Similar Compounds

    4-amino-5-chloro-2-ethoxy-N-(4-fluorophenyl)morpholin-2-ylmethylbenzamide: This compound shares a similar core structure but has a morpholine ring instead of a sulfonamide group.

    5-chloro-2-ethoxy-N-(2-fluorophenyl)benzenesulfonamide: This compound differs in the position of the fluorophenyl group.

Uniqueness

5-chloro-2-ethoxy-N-(4-fluorophenyl)benzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both chloro and fluorophenyl groups enhances its potential as a versatile intermediate in chemical synthesis and its efficacy in biological applications.

Properties

Molecular Formula

C14H13ClFNO3S

Molecular Weight

329.8 g/mol

IUPAC Name

5-chloro-2-ethoxy-N-(4-fluorophenyl)benzenesulfonamide

InChI

InChI=1S/C14H13ClFNO3S/c1-2-20-13-8-3-10(15)9-14(13)21(18,19)17-12-6-4-11(16)5-7-12/h3-9,17H,2H2,1H3

InChI Key

DGEIPIGSCLCCEG-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1)Cl)S(=O)(=O)NC2=CC=C(C=C2)F

Origin of Product

United States

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